2-メチル-4-フェニルオキサゾール

説明

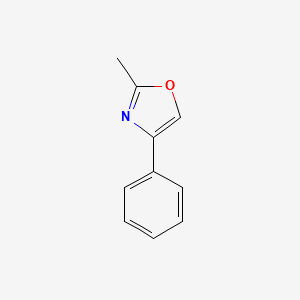

2-Methyl-4-phenyloxazole is a chemical compound with the molecular formula C10H9NO . It has an average mass of 159.185 Da and a monoisotopic mass of 159.068420 Da .

Molecular Structure Analysis

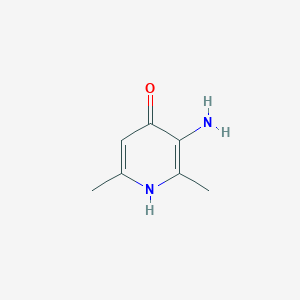

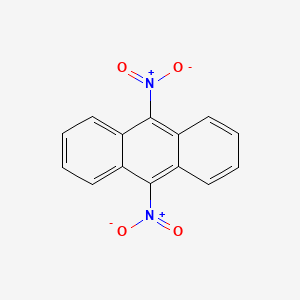

The molecular structure of 2-Methyl-4-phenyloxazole consists of a five-membered oxazole ring attached to a phenyl group and a methyl group . The oxazole ring contains one oxygen atom and one nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving 2-Methyl-4-phenyloxazole were not found in the available resources, oxazole derivatives have been studied for their diverse biological activities .Physical And Chemical Properties Analysis

2-Methyl-4-phenyloxazole has a density of 1.1±0.1 g/cm3, a boiling point of 265.5±9.0 °C at 760 mmHg, and a flash point of 104.6±14.6 °C . It has a molar refractivity of 46.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 147.0±3.0 cm3 .科学的研究の応用

医薬品化学

2-メチル-4-フェニルオキサゾールは、様々な生物活性分子に存在するため、医薬品化学において重要な化合物です。 抗菌、抗真菌、抗ウイルス、抗がん、抗炎症などの幅広い薬理作用を示す薬剤によく見られる構造モチーフです 。特にオキサゾール環は、特定の生物学的標的に結合する能力に関連しており、薬剤の治療効果を高めています。

有機合成

有機合成において、2-メチル-4-フェニルオキサゾールは、より複雑な分子を構築するための重要な中間体として役立ちます。その汎用性により、効率的で環境に優しい触媒系を開発することができます。 磁性ナノ触媒は、オキサゾール誘導体の合成に用いられており、高い安定性、表面改質の容易さ、外部磁石による反応混合物からの簡単な分離などの利点があります .

農薬化学

農薬化学の分野では、2-メチル-4-フェニルオキサゾールを含むオキサゾール誘導体が、その殺菌特性について研究されています。 様々な植物病原菌に対して試験が行われており、作物を菌類感染から保護し、農業収量を向上させるという点で期待されています .

将来の方向性

作用機序

Target of Action

The primary targets of 2-Methyl-4-phenyloxazole are currently unknown. This compound is a heterocyclic organic compound, and oxazole derivatives have been found to exhibit a broad spectrum of biological activities . .

Mode of Action

Oxazole derivatives, in general, have been found to interact with various biological targets, leading to a range of biological effects . The specific interactions of 2-Methyl-4-phenyloxazole with its targets, and the resulting changes, are subjects for future research.

Biochemical Pathways

Oxazole derivatives have been found to impact a variety of biological pathways, depending on their specific structures and targets

Pharmacokinetics

Pharmacokinetics is the process of absorption, distribution, metabolism, and elimination (ADME) of drugs . Some drugs undergo zero-order kinetics, first-order kinetics, and mixed-order kinetics . The specific ADME properties of 2-Methyl-4-phenyloxazole, and their impact on its bioavailability, are yet to be determined.

Result of Action

Given the broad range of biological activities exhibited by oxazole derivatives , it is likely that 2-Methyl-4-phenyloxazole could have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, metal ions have been found to reduce the adsorption of certain compounds in soil, potentially affecting their bioavailability . .

特性

IUPAC Name |

2-methyl-4-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTSBVMVXJRFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066641 | |

| Record name | Oxazole, 2-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-90-2 | |

| Record name | 2-Methyl-4-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole, 2-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2-methyl-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazole, 2-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)

![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)